Barium mercuric iodide
Description
Properties
CAS No. |
10048-99-4 |
|---|---|
Molecular Formula |
BaHgI4 |
Molecular Weight |
845.537 |
IUPAC Name |
barium(2+);tetraiodomercury(2-) |
InChI |
InChI=1S/Ba.Hg.4HI/h;;4*1H/q2*+2;;;;/p-4 |
InChI Key |
LLDBJTHCIWPPKQ-UHFFFAOYSA-J |
SMILES |
I[Hg-2](I)(I)I.[Ba+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Potassium Tetraiodomercurate(II) (K₂[HgI₄])
- Chemical Formula : K₂[HgI₄]
- Molecular Weight : 786.40 g/mol
- Synthesis : Formed by dissolving HgI₂ in excess potassium iodide (KI), yielding a soluble complex:
$$ \text{HgI₂ + 2KI → K₂[HgI₄]} $$
- Solubility : Highly water-soluble, forming stable solutions.
- Applications : Key component of Nessler’s reagent , used to detect ammonia via colorimetric analysis .
Rubidium Tetraiodomercuriate (Rb₂[HgI₄])
- Chemical Formula : Rb₂[HgI₄]
- Molecular Weight : 879.13 g/mol
- Synthesis : Produced by reacting HgI₂ with rubidium iodide (RbI) .
- Solubility : Soluble in alcohol but decomposes in water, releasing HgI₂ .
- Structure : Forms yellow lustrous crystals, with stability influenced by cation size and hydration .
This compound (BaHgI₄)
- Chemical Formula : BaHgI₄
- Molecular Weight : 845.52 g/mol
- Synthesis : Reacting HgI₂ with barium hydroxide:
$$ \text{HgI₂ + Ba(OH)₂ → BaHgI₄ + H₂O} $$
- Solubility : Likely insoluble in water (inferred from barium’s low solubility trends), contrasting with K₂[HgI₄] .
Data Table: Key Properties of Iodomercuriates
Critical Analysis of Differences
Structural and Cationic Influence
Functional Utility
Toxicity and Handling
All iodomercuriates are highly toxic due to mercury content. Barium adds another layer of toxicity, necessitating stringent safety protocols .
Q & A
Q. What are the established methods for synthesizing barium mercuric iodide (BaHgI₄) with high purity?
this compound is typically synthesized by reacting stoichiometric amounts of barium iodide (BaI₂) and mercuric iodide (HgI₂) in a controlled environment. Key steps include:
- Precursor purification : Ensure HgI₂ and BaI₂ are free of oxides and moisture to avoid side reactions. Sublimation at 120–150°C under vacuum (10⁻⁵ mmHg) is recommended for HgI₂ purification .
- Solid-state reaction : Combine precursors in an inert atmosphere (e.g., argon) and heat at 200–250°C for 24–48 hours. Monitor reaction progress via X-ray diffraction (XRD) to confirm BaHgI₄ formation .
- Crystallization : Use vapor transport methods with polymer additives (e.g., polyethylene) to control nucleation and platelet growth, adapted from HgI₂ crystal growth protocols .
Q. How is the crystal structure of this compound characterized using X-ray diffraction?
XRD analysis reveals BaHgI₄’s tetragonal structure, with lattice parameters derived from indexed reflections. Key considerations:
- Sample preparation : Grind crystals to a fine powder and avoid preferred orientation by using a capillary mount .
- Data interpretation : Overlapping reflections due to the tetragonal system’s axial ratio (e.g., c/a ≈ 2) complicate indexing. Rietveld refinement with software like FullProf is critical for resolving ambiguities .
- Unit cell validation : Compare experimental lattice constants (e.g., a = 6.30 Å, c = 12.60 Å) with literature values to confirm phase purity .
Advanced Research Questions
Q. What challenges arise in interpreting X-ray diffraction data for this compound, and how can they be resolved?
BaHgI₄’s structural complexity leads to overlapping Bragg peaks, especially in powder XRD. Solutions include:
- Single-crystal analysis : Use Laue photography or synchrotron radiation to isolate reflections from individual crystallites .
- Temperature-dependent studies : Monitor phase transitions (e.g., α/β transitions at elevated temperatures) to resolve thermal expansion anomalies .
- Complementary techniques : Pair XRD with Raman spectroscopy to correlate structural distortions with vibrational modes .
Q. How does the electronic performance of this compound compare to mercuric iodide (HgI₂) in radiation detection applications?
While HgI₂ is widely used for its high resistivity (10¹³ Ω·cm) and atomic number (Z = 80), BaHgI₄ offers distinct advantages:
- Bandgap engineering : BaHgI₄’s wider bandgap (~2.1 eV vs. HgI₂’s ~1.8 eV) reduces thermal noise, enabling room-temperature operation .
- Stoichiometric stability : Ba²⁺ incorporation mitigates HgI₂’s phase instability at >400 K, improving detector longevity .
- Validation : Compare charge carrier mobility (μτ product) via alpha-particle spectroscopy under controlled bias voltages .
Q. What strategies can optimize the growth of this compound single crystals for enhanced detector performance?
Advanced growth methods focus on defect minimization:
- Microgravity crystallization : Reduces convective currents, yielding larger, strain-free crystals (tested via space-based experiments) .
- Polymer-controlled vapor transport : Additives like styrene (1 wt%) regulate nucleation density and platelet morphology .
- Post-growth annealing : Heal point defects (e.g., iodine vacancies) by annealing at 150°C for 10 hours under iodine vapor .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported resistivity values for this compound?
Variations in resistivity (10¹⁰–10¹² Ω·cm) often stem from:
- Impurity content : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metals (e.g., Pb, Cu) .
- Measurement conditions : Standardize electrode geometry (planar Au contacts) and bias voltage (50–100 V) to minimize field-dependent effects .
- Environmental factors : Conduct experiments in dry N₂ atmosphere to exclude humidity-induced conductivity .
Q. Why do some studies report conflicting results on BaHgI₄’s solubility in aqueous solutions?
Solubility discrepancies arise from:
- Ion-pair formation : In KI solutions, BaHgI₄ dissociates into [HgI₄]²⁻ and Ba²⁺, but excess I⁻ can form soluble complexes (e.g., [HgI₃]⁻), altering apparent solubility .
- pH dependence : Hydrolysis at pH > 7 generates Hg(OH)₂ precipitates, complicating solubility measurements. Use buffered solutions (pH 4–6) for consistency .
Methodological Best Practices
Q. How can researchers ensure reproducibility in BaHgI₄ synthesis and characterization?
Adhere to guidelines from Beilstein Journal of Organic Chemistry:
- Detailed experimental protocols : Specify furnace temperature profiles, vacuum levels, and precursor ratios .
- Supporting information : Provide raw XRD data, refinement parameters, and ICP-MS impurity profiles in supplementary files .
- Cross-validation : Compare results with HgI₂ benchmarks (e.g., lattice constants, resistivity) to identify method-specific artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
